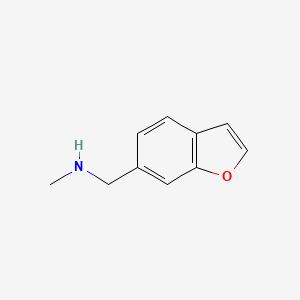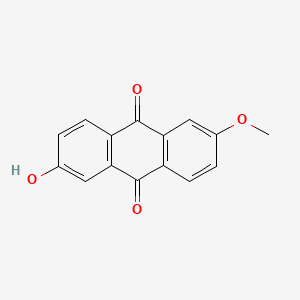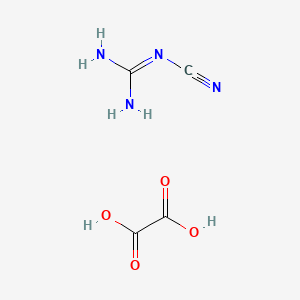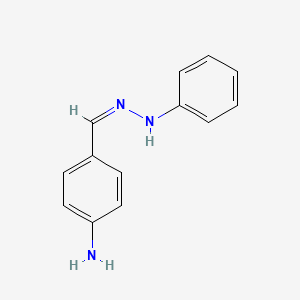
(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is an organic compound that is used in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It is also used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .
Synthesis Analysis
The synthesis of this compound involves a process where compound 2 is dissolved in THF at -78℃ and n-BuLi is added dropwise under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of a larger molecule, poly [(2,6- (4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene)- co - (1,3-di (5-thiophene-2-yl)-5,7-bis (2-ethylhexyl)benzo [1,2- c :4,5- c ′]dithiophene-4,8-dione)] (PBDB-T), which is a donor–acceptor copolymer widely used as a donor material in high-efficiency organic solar cells .Chemical Reactions Analysis
This compound is involved in a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Wissenschaftliche Forschungsanwendungen
Sulfide Oxidation Tuning
This compound is used in sulfide oxidation tuning for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups. This approach demonstrates the potential of A1–A2-type copolymer to supersede the D–A-type copolymer and A–A-type homopolymer .
Organic Solar Cells
It serves as a donor in the synthesis of conjugated terpolymers for organic solar cells. These terpolymers are investigated for their efficiency and stability, which are crucial for the development of solar energy technology .
Wirkmechanismus
Target of Action
It’s known that similar compounds are used in the construction ofpolymeric photocatalysts for hydrogen evolution by water splitting .
Mode of Action
The compound interacts with its targets through a sulfide oxidation tuning approach . This involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The sulfone group can act as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The compound is involved in the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process that has drawn tremendous research interest in recent years .
Result of Action
The compound’s action results in high photocatalytic activities . For instance, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h−1 g−1 and 473 μmol h−1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The action, efficacy, and stability of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane are influenced by various environmental factors. For instance, the compound’s photocatalytic activity is dependent on the presence of light, particularly visible-light illumination .
Zukünftige Richtungen
The future directions of this compound involve its use in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers. These copolymers have shown potential in superseding the D–A-type copolymer and A–A-type homopolymer . This presents an alternative material design strategy to boost photocatalytic efficiency .
Eigenschaften
IUPAC Name |
[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLFNZXYTOTLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

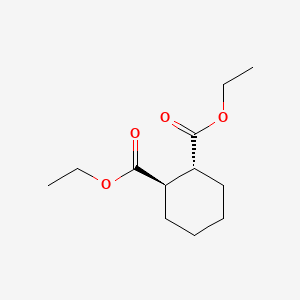

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)
![(1S,2R,4R,6S,7S,10R,11S,12S,14R,16S,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol](/img/structure/B579767.png)
![2-chloro-6-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579769.png)
